
Phthalic-13C6 anhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phthalic-13C6 anhydride is a labeled compound where the six carbon atoms in the phthalic anhydride molecule are replaced with carbon-13 isotopes. This compound is primarily used in research and industrial applications due to its unique isotopic labeling, which allows for detailed studies in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phthalic-13C6 anhydride can be synthesized through the oxidation of naphthalene or ortho-xylene, followed by the catalytic oxidation of the resulting phthalic acid. The reaction typically involves the use of vanadium pentoxide (V2O5) as a catalyst at high temperatures .
Industrial Production Methods
In industrial settings, this compound is produced by the catalytic oxidation of ortho-xylene or naphthalene in the presence of a vanadium pentoxide catalyst. The process involves high temperatures and controlled conditions to ensure the efficient conversion of the starting materials to the desired anhydride .
Chemical Reactions Analysis
Types of Reactions
Phthalic-13C6 anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form phthalic-13C6 acid.
Alcoholysis: Reacts with alcohols to form esters.
Ammonolysis: Reacts with ammonia to form phthalimide.
Common Reagents and Conditions
Hydrolysis: Typically performed in the presence of water at elevated temperatures.
Alcoholysis: Requires alcohols and often an acid catalyst.
Ammonolysis: Involves ammonia gas and elevated temperatures.
Major Products
Hydrolysis: Produces phthalic-13C6 acid.
Alcoholysis: Forms esters such as dibutyl phthalate.
Ammonolysis: Results in the formation of phthalimide.
Scientific Research Applications
Phthalic-13C6 anhydride is widely used in various scientific research applications, including:
Chemistry: Used as a tracer in isotopic labeling studies to track chemical reactions and pathways.
Biology: Employed in metabolic studies to understand biological processes involving phthalic acid derivatives.
Medicine: Utilized in the development of pharmaceuticals and in drug metabolism studies.
Industry: Applied in the production of plasticizers, resins, and dyes.
Mechanism of Action
The primary mechanism of action of phthalic-13C6 anhydride involves its ability to undergo hydrolysis in the presence of water or alcohols, forming phthalic-13C6 acid. This acid and its derivatives exhibit various biological effects, including antioxidant and anti-inflammatory properties . The compound modulates lipid mediator release and cytokine formation, which contributes to its sensitizing effects on the respiratory tract .
Comparison with Similar Compounds
Phthalic-13C6 anhydride is unique due to its isotopic labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Phthalic anhydride: The non-labeled version used in similar industrial applications.
Phthalic-13C6 acid: The hydrolyzed form of this compound.
Phthalic anhydride-d4: Another isotopically labeled version with deuterium atoms.
This compound’s uniqueness lies in its carbon-13 labeling, which allows for more precise tracking and analysis in scientific studies compared to its non-labeled counterparts .
Properties
Molecular Formula |
C8H4O3 |
|---|---|
Molecular Weight |
154.07 g/mol |
IUPAC Name |
2-benzofuran-1,3-dione |
InChI |
InChI=1S/C8H4O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4H/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI Key |
LGRFSURHDFAFJT-IDEBNGHGSA-N |
Isomeric SMILES |
[13CH]1=[13CH][13CH]=[13C]2C(=O)OC(=O)[13C]2=[13CH]1 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


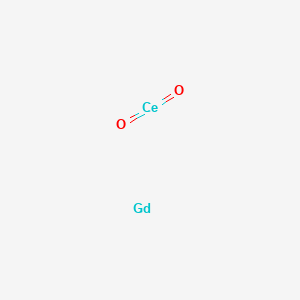
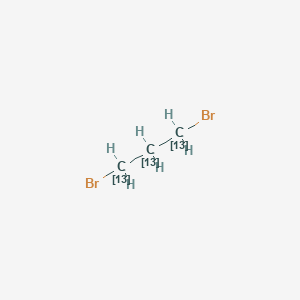

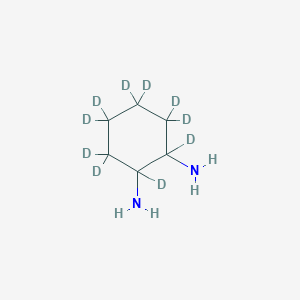

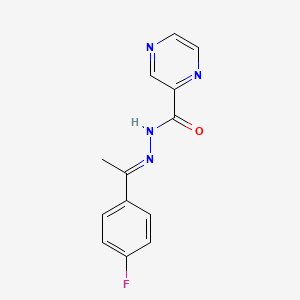
![1-(2-methoxypyridin-3-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B12056621.png)

![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]cyclohexanecarbohydrazide](/img/structure/B12056625.png)
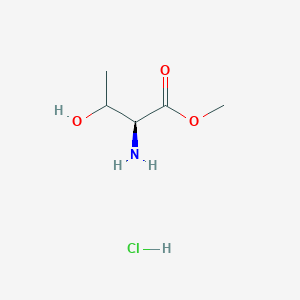
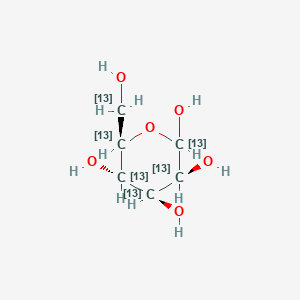

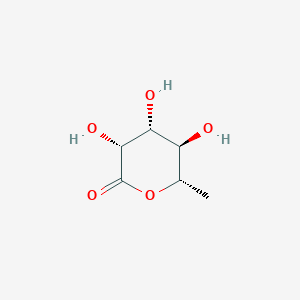
![N'-[(E)-(3-chlorophenyl)methylidene]-2-(2,5-dimethylphenoxy)acetohydrazide](/img/structure/B12056679.png)
